molecular formula C28H31NO6 B4298355 N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No.: B4298355
M. Wt: 477.5 g/mol
InChI Key: BJXDAXKSRUUGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide, commonly known as '25I-NBOMe', is a synthetic psychedelic drug that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 2A receptor and has been used for scientific research purposes.

Mechanism of Action

25I-NBOMe acts as a potent agonist of the serotonin 2A receptor, which is responsible for the psychedelic effects of the drug. It also has affinity for other serotonin receptors and has been shown to activate the dopamine receptor.
Biochemical and Physiological Effects:
The physiological effects of 25I-NBOMe include increased heart rate, blood pressure, and body temperature. It also causes visual and auditory hallucinations, altered perception of time, and changes in mood and thought patterns.

Advantages and Limitations for Lab Experiments

One of the advantages of using 25I-NBOMe in lab experiments is its potency and selectivity for the serotonin 2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain and behavior. However, the drug has limitations due to its potent effects and potential for abuse.

Future Directions

There are several future directions for research on 25I-NBOMe, including the study of its effects on different serotonin receptor subtypes, its potential therapeutic applications, and the development of safer and more selective psychedelic drugs. Additionally, further research is needed to understand the long-term effects of the drug on the brain and behavior.
In conclusion, 25I-NBOMe is a potent psychedelic drug that has been used extensively in scientific research for its effects on the brain and behavior. Its mechanism of action, physiological effects, and potential applications have been studied extensively, and there are several future directions for research on this compound.

Scientific Research Applications

25I-NBOMe has been used extensively in scientific research for its potent psychedelic effects and its affinity for the serotonin 2A receptor. It has been used to study the mechanism of action of psychedelic drugs and their effects on the brain.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-5-34-25-13-7-19(17-26(25)35-6-2)15-16-29-28(31)21-10-8-20(9-11-21)27(30)23-18-22(32-3)12-14-24(23)33-4/h7-14,17-18H,5-6,15-16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXDAXKSRUUGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.